2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
This compound belongs to the pyrido[1,2-a]pyrimidine class, characterized by a bicyclic heteroaromatic core. Key structural features include:
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-12-6-3-8-19(12)9-4-7-17-14(22)13-15(23)18-11-5-1-2-10-20(11)16(13)24/h1-2,5,10,23H,3-4,6-9H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNGABYZAIKSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases.
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities.
Biological Activity
The compound 2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide , also known by its CAS number 886900-73-8 , is a pyrido[1,2-a]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in analgesic and anticancer applications. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
This compound can be synthesized through various methods, primarily involving the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate . The synthesis route often includes thermal reactions that lead to efficient production of the desired derivatives with varying substituents on the benzyl group, which influence biological activity significantly.
Analgesic Properties
Research indicates that derivatives of this compound exhibit significant analgesic activity. For instance, studies have shown that certain para-substituted analogs demonstrate enhanced analgesic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Nabumetone. Specifically, the 4-fluorobenzylamide derivative has been highlighted for its superior analgesic properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines. Notably, in studies involving A549 human lung adenocarcinoma cells , compounds similar to this derivative displayed structure-dependent cytotoxicity. For example:
- MTT Assay Results : Compounds were tested at a concentration of 100 µM for 24 hours, revealing a reduction in cell viability to approximately 66% in some cases.
- Comparison with Cisplatin : The tested compounds showed comparable or superior anticancer effects relative to cisplatin, a standard chemotherapy agent .
Antimicrobial Activity
In addition to its analgesic and anticancer properties, this compound has demonstrated antimicrobial activity against multidrug-resistant pathogens. It was screened against various strains, including Klebsiella pneumoniae and Staphylococcus aureus , indicating its potential as a therapeutic agent in combating resistant infections .
Case Study 1: Analgesic Efficacy
A study focused on the analgesic effects of various derivatives of pyrido[1,2-a]pyrimidine compounds showed that those with specific substitutions exhibited greater efficacy than conventional pain relievers. The research utilized animal models to assess pain response and confirmed the enhanced analgesic profile of these derivatives compared to standard treatments.
Case Study 2: Anticancer Screening
A separate investigation into the anticancer properties of this class of compounds involved testing against multiple cancer cell lines. The findings suggested that certain structural modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells. This study emphasized the importance of chemical structure in determining biological activity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Pyrido[1,2-a]pyrimidine vs. Naphthyridine Derivatives
- Target Compound : The pyrido[1,2-a]pyrimidine core provides a planar structure conducive to π-π stacking interactions.
- Naphthyridine Analogues (e.g., compound 67 in ): Feature a 1,4-dihydro-naphthyridine core, which is less rigid due to the additional nitrogen atom.
Pyrrolo-Pyrimidine Derivatives
Compounds like N-(4-isopropylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900887-75-4, ) incorporate a fused pyrrolo ring. This increases steric bulk and may enhance selectivity for hydrophobic binding sites compared to the target compound’s simpler pyrido-pyrimidine core .
Substituent Analysis
N-Substituents
- Target Compound : The 3-(2-oxopyrrolidin-1-yl)propyl group introduces a polar lactam moiety, improving water solubility and metabolic stability via reduced cytochrome P450 interactions.
- Methoxypropyl Analogues (e.g., CAS 900887-75-4, ): A 3-methoxypropyl substituent increases lipophilicity (logP ~2.5 predicted) but may reduce metabolic stability due to ether oxidation .
- Adamantyl Derivatives (e.g., compound 67, ): Bulky adamantyl groups enhance target selectivity but reduce solubility (e.g., mp >200°C for compound 67) .
Carboxamide Substituents
- Target Compound : The 3-carboxamide position is unsubstituted, allowing flexibility in hydrogen bonding.
- Aryl-Substituted Analogues : Compounds like N-(o-tolyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (CAS 900890-98-4, ) feature aromatic carboxamide substituents, which may enhance π-π interactions but introduce steric hindrance .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
